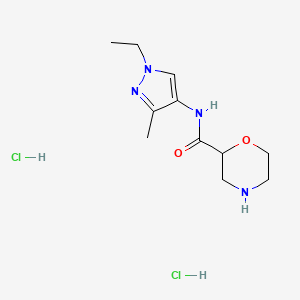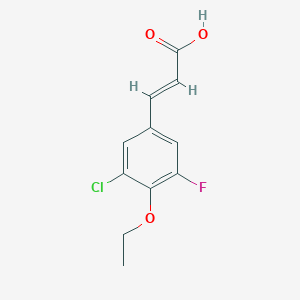
3-Chloro-4-ethoxy-5-fluorocinnamic acid
Descripción general
Descripción
3-Chloro-4-ethoxy-5-fluorocinnamic acid, also known as EFCA, is a chemical compound. Its IUPAC name is (2E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)-2-propenoic acid . The molecular weight of this compound is 244.65 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxy-5-fluorocinnamic acid is 1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxy-5-fluorocinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
- Biodegradation by Bacterial Strains : Rhodococcus sp. strain HZW-3 showed effective biodegradation of 4-fluorocinnamic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid), degrading over 94.5% of the compound at a concentration of 500 mg/L within 24 hours (Ma Yu, 2013).
- Treatment of Shock Loads in Biofilm Reactors : Bioaugmentation in a rotating biological contactor was effective for treating shock loadings of 4-fluorocinnamic acid, showing the potential for bioremediation of related compounds like 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Amorim et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, was synthesized using strongly acidic cationic exchange resin as a catalyst, indicating similar methodologies could be applicable for synthesizing derivatives of 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Si, 2004).
- Analytical Methodologies : High-performance liquid chromatography with electrochemical detection (HPLC-EC) has been utilized for the simultaneous determination of various compounds, including a derivative of 3-Chloro-4-ethoxy-5-fluorocinnamic acid in biological samples (M. Scheinin et al., 1983).
Health-Related Research
- Antidepressant-like Effects : Ferulic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid) demonstrated antidepressant-like effects in mice, suggesting potential neuropsychiatric applications for similar compounds (A. Zeni et al., 2012).
- Antioxidant Activity : Studies on hydroxycinnamic acid derivatives like chlorogenic acid and ferulic acid have shown significant antioxidant properties, indicating that 3-Chloro-4-ethoxy-5-fluorocinnamic acid may also possess similar properties (Jin-Chun Cheng et al., 2007).
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGAVCSYHKMOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-fluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



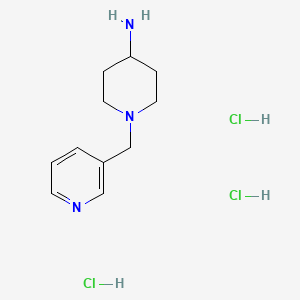
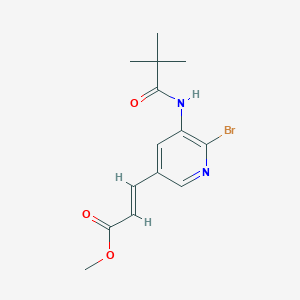
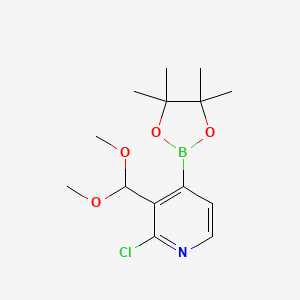
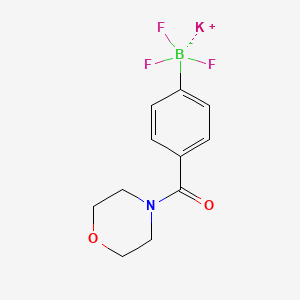
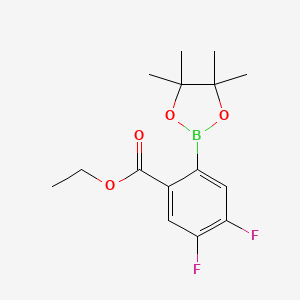
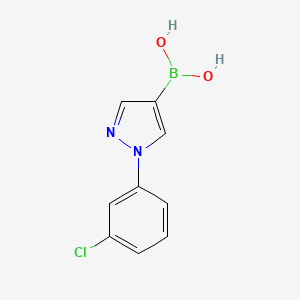
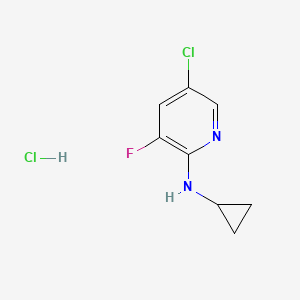
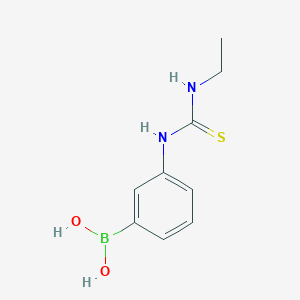
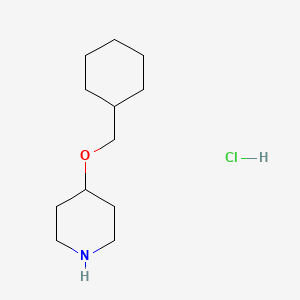

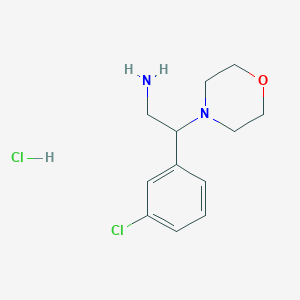
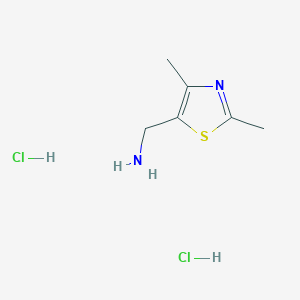
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
